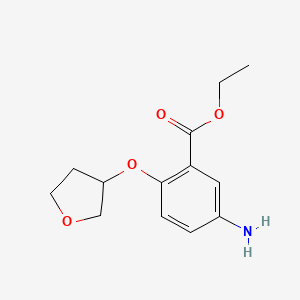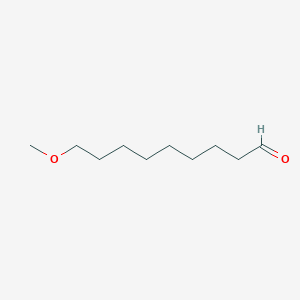
9-methoxynonanal
Vue d'ensemble
Description
9-methoxynonanal is an organic compound with the molecular formula C10H20O2. It is a derivative of nonanal, where a methoxy group is attached to the ninth carbon atom of the nonanal chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxynonanal typically involves the methoxylation of nonanal. One common method is the reaction of nonanal with methanol in the presence of an acid catalyst. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common in these processes.
Analyse Des Réactions Chimiques
Types of Reactions
9-methoxynonanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9-Methoxy-nonanoic acid.
Reduction: Reduction of this compound can yield 9-Methoxy-nonanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the replacement of the methoxy group.
Major Products
Oxidation: 9-Methoxy-nonanoic acid.
Reduction: 9-Methoxy-nonanol.
Substitution: Various substituted nonanal derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
9-methoxynonanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a model compound in studies of aldehyde metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 9-methoxynonanal involves its interaction with various molecular targets. In biological systems, it can act as a substrate for aldehyde dehydrogenase enzymes, leading to its oxidation to 9-Methoxy-nonanoic acid. This process is crucial in the metabolism of aldehydes and their detoxification.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonanal: The parent compound of 9-methoxynonanal, lacking the methoxy group.
9-Methoxy-nonanol: The reduced form of this compound.
9-Methoxy-nonanoic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H20O2 |
|---|---|
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
9-methoxynonanal |
InChI |
InChI=1S/C10H20O2/c1-12-10-8-6-4-2-3-5-7-9-11/h9H,2-8,10H2,1H3 |
Clé InChI |
MXBRUXICXRNFPC-UHFFFAOYSA-N |
SMILES canonique |
COCCCCCCCCC=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
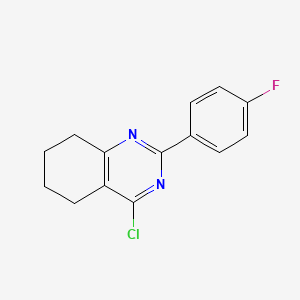
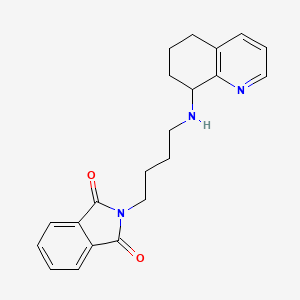
![Methyl 2-(benzyloxycarbonylamino)-2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B8405493.png)

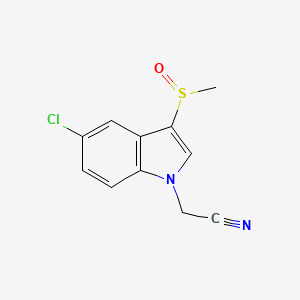
![1-Azabicyclo[2.2.2]oct-3-yl 2-hydroxy-2-phenyl-3-butynoate](/img/structure/B8405540.png)
![4-Bromo-[1,1'-biphenyl]-3-amine](/img/structure/B8405542.png)


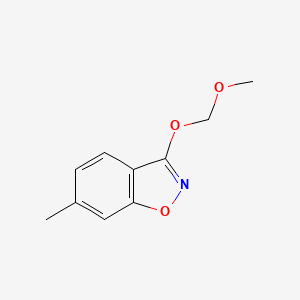
![[p-(3-Chloropropoxy)phenyl]acetic acid](/img/structure/B8405557.png)
![2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]-](/img/structure/B8405565.png)

